
2-(3-Aminopiperidin-1-yl)pyridin-3-amine
Overview
Description
“2-(3-Aminopiperidin-1-yl)pyridin-3-amine”, also known as 3-APP, is a heterocyclic compound with a pyridinyl-piperidinyl-amine structure1. It was first identified as a potent and selective inhibitor of the tubulin polymerization activity1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid2. However, the specific synthesis process for “2-(3-Aminopiperidin-1-yl)pyridin-3-amine” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “2-(3-Aminopiperidin-1-yl)pyridin-3-amine” is not explicitly mentioned in the available resources. However, it is known that it has a pyridinyl-piperidinyl-amine structure1.Chemical Reactions Analysis
The chemical reactions involving “2-(3-Aminopiperidin-1-yl)pyridin-3-amine” are not explicitly mentioned in the available resources. However, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Aminopiperidin-1-yl)pyridin-3-amine” are not explicitly mentioned in the available resources.Scientific Research Applications
Application 1: Anti-tubercular Agents
- Summary of the Application : This compound is used in the design and synthesis of anti-tubercular agents. It’s an important component in the development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- Methods of Application : The compound is synthesized and then evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Application 2: Anti-depressant Molecules
- Summary of the Application : This compound is used in the synthesis of anti-depressant molecules. It’s an important component in the development of novel dual- or multi-target antidepressants .
- Methods of Application : The compound is synthesized and then evaluated for its anti-depressant activity .
- Results or Outcomes : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Application 3: ALK and ROS1 Dual Inhibitor
- Summary of the Application : A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
- Methods of Application : The compound is synthesized and then evaluated for its inhibitory activity against ALK and ROS1 .
- Results or Outcomes : The results of this application are not specified in the source .
Application 4: Synthesis of Various Piperidine Derivatives
- Summary of the Application : This compound is used in the synthesis of various piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application : The compound is synthesized and then evaluated for its activity in various reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The results of this application are not specified in the source .
Application 5: Development of Pharmaceuticals, Agrochemicals, and Materials
- Summary of the Application : This compound is foundational in developing pharmaceuticals, agrochemicals, and materials due to their structural diversity and biological relevance.
- Methods of Application : The compound is synthesized and then evaluated for its activity in various reactions leading to the development of pharmaceuticals, agrochemicals, and materials.
- Results or Outcomes : The results of this application are not specified in the source.
Safety And Hazards
The safety and hazards associated with “2-(3-Aminopiperidin-1-yl)pyridin-3-amine” are not explicitly mentioned in the available resources.
Future Directions
The future directions for “2-(3-Aminopiperidin-1-yl)pyridin-3-amine” are not explicitly mentioned in the available resources. However, given its potential as a potent and selective inhibitor of the tubulin polymerization activity1, it may have potential applications in the development of new therapeutic agents.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to the original research articles and resources.
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-8-3-2-6-14(7-8)10-9(12)4-1-5-13-10/h1,4-5,8H,2-3,6-7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFTVGKVNCWEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
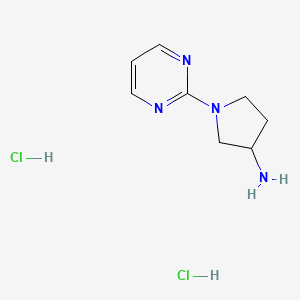

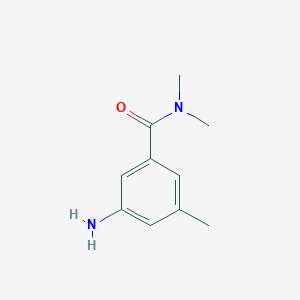
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)
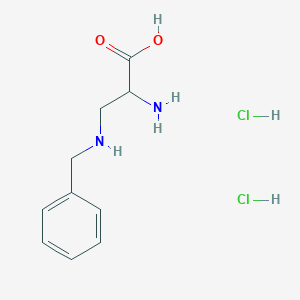
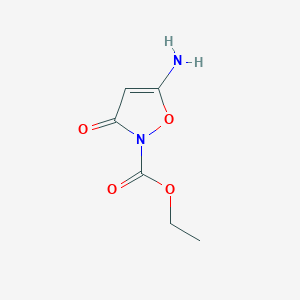

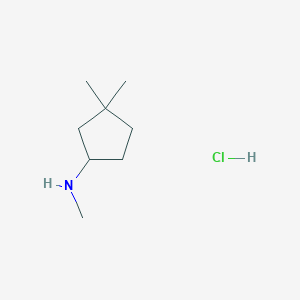
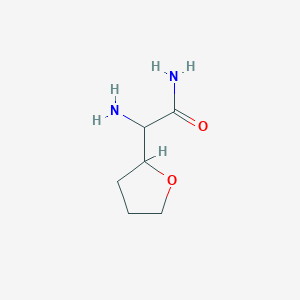

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)

![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)